1-(1-Methylazetidin-3-yl)-5-oxopyrrolidine-3-carboxylic acid
Description
Properties
Molecular Formula |
C9H14N2O3 |
|---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
1-(1-methylazetidin-3-yl)-5-oxopyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C9H14N2O3/c1-10-4-7(5-10)11-3-6(9(13)14)2-8(11)12/h6-7H,2-5H2,1H3,(H,13,14) |
InChI Key |
GLBXGUBMUNKTGP-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(C1)N2CC(CC2=O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of 1-(1-Methylazetidin-3-yl)-5-oxopyrrolidine-3-carboxylic acid typically involves:
- Construction of the 5-oxopyrrolidine-3-carboxylic acid core.
- Introduction of the 1-methylazetidin-3-yl substituent at the nitrogen atom of the pyrrolidine ring.
- Functional group transformations to achieve the final carboxylic acid functionality.
This approach is consistent with methods used for related 5-oxopyrrolidine derivatives, where the pyrrolidine ring is formed via cyclization reactions involving itaconic acid or its derivatives and appropriate amines.
Stepwise Synthetic Route
Step 1: Formation of the 5-Oxopyrrolidine-3-carboxylic Acid Core
- The starting material often used is itaconic acid, which undergoes a cyclization reaction with an amine to form the 5-oxopyrrolidine ring.
- For example, reaction of itaconic acid with 1-methylazetidin-3-amine under reflux conditions in aqueous or alcoholic solvents yields the 5-oxopyrrolidine-3-carboxylic acid scaffold substituted at the nitrogen by the azetidinyl group.
- This cyclization proceeds via nucleophilic attack of the amine on the activated double bond of itaconic acid, followed by ring closure and dehydration.
Step 2: Introduction of the 1-Methylazetidin-3-yl Group
- The 1-methylazetidin-3-yl moiety can be introduced by using the corresponding amine derivative (1-methylazetidin-3-amine) as the nucleophile in the cyclization step.
- Alternatively, the pyrrolidine ring bearing a free nitrogen can be alkylated with a suitable methylazetidine derivative under controlled conditions to avoid over-alkylation or side reactions.
Step 3: Purification and Characterization
- The crude product is typically purified by recrystallization or chromatographic techniques.
- Characterization is performed using nuclear magnetic resonance spectroscopy (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) to confirm the structure and purity.
Detailed Research Findings and Data
Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Cyclization with itaconic acid and 1-methylazetidin-3-amine | Reflux in water or propan-2-ol, 4-6 hours | 70-85 | Efficient ring closure to form pyrrolidine core |
| Alkylation (if separate) | Alkyl halide of methylazetidine, base, solvent like acetonitrile | 60-75 | Requires careful control to avoid side products |
| Purification | Recrystallization or silica gel chromatography | N/A | Yields depend on purity and method |
Spectroscopic Characterization
- [^1H NMR](pplx://action/followup) : Characteristic signals for the pyrrolidine ring protons and methyl group on the azetidine ring are observed. The presence of rotamers due to restricted amide bond rotation may be detected, showing two sets of singlets for amide and methine protons.
- [^13C NMR](pplx://action/followup) : Signals corresponding to the carbonyl carbon (around 170-175 ppm), pyrrolidine carbons, and methyl carbon of azetidine are evident.
- Mass Spectrometry : Molecular ion peak consistent with the molecular weight of this compound confirms the molecular formula.
Comparative Notes on Similar Compounds
- Related 5-oxopyrrolidine derivatives bearing phenyl or hydroxyphenyl substituents have been synthesized via similar routes involving itaconic acid and aromatic amines, followed by esterification and hydrazide formation for further functionalization.
- Hydrazone and azole derivatives derived from 5-oxopyrrolidine carboxylic acids show that the core synthesis is robust and adaptable for various substitutions, which supports the feasibility of the azetidinyl substitution approach.
Summary Table of Preparation Methods for this compound
| Preparation Aspect | Description |
|---|---|
| Starting Materials | Itaconic acid, 1-methylazetidin-3-amine |
| Key Reaction | Cyclization via nucleophilic attack of amine on itaconic acid double bond |
| Reaction Conditions | Reflux in aqueous or alcoholic solvent (e.g., propan-2-ol) for 4-6 hours |
| Functional Group Introduction | Direct use of 1-methylazetidin-3-amine or post-cyclization alkylation |
| Purification Techniques | Recrystallization, silica gel chromatography |
| Characterization Methods | Nuclear magnetic resonance spectroscopy, mass spectrometry, infrared spectroscopy |
| Typical Yield | 70-85% for cyclization step, 60-75% for alkylation if separate |
Chemical Reactions Analysis
Types of Reactions: 1-(1-Methylazetidin-3-yl)-5-oxopyrrolidine-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted azetidine derivatives.
Scientific Research Applications
1-(1-Methylazetidin-3-yl)-5-oxopyrrolidine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design due to its unique structural features.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: The compound’s unique properties make it a candidate for the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 1-(1-Methylazetidin-3-yl)-5-oxopyrrolidine-3-carboxylic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on its application. For instance, in medicinal chemistry, it may interact with enzymes or receptors to exert its pharmacological effects.
Comparison with Similar Compounds
The following analysis focuses on structurally analogous compounds with variations in substituents, biological activities, and synthetic strategies.
Table 1: Key 5-Oxopyrrolidine-3-carboxylic Acid Derivatives and Their Properties
Impact of Substituents on Activity
Aryl vs. Heterocyclic Substituents :
- Phenyl derivatives (e.g., 5-chloro-2-hydroxyphenyl) exhibit strong antioxidant activity due to electron-withdrawing groups (Cl, OH) enhancing radical scavenging .
- Heterocyclic substituents (e.g., furan, oxadiazole) improve enzyme inhibition profiles. For example, 1-(furan-2-ylmethyl) derivatives inhibit human neutrophil elastase .
- The azetidine substituent in the target compound may enhance metabolic stability compared to bulkier aryl groups, though direct evidence is lacking.
Carboxylic Acid vs. Carboxamide :
Biological Activity
1-(1-Methylazetidin-3-yl)-5-oxopyrrolidine-3-carboxylic acid, with the CAS number 1881756-67-7, is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial and anticancer activities, as well as its structural characteristics that influence these activities.
The molecular formula of this compound is CHNO, with a molecular weight of 198.22 g/mol. The compound features a pyrrolidine ring and a carboxylic acid functional group, which are critical for its biological activity.
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of derivatives related to this compound. For example, a related compound, 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, demonstrated significant antimicrobial activity against Gram-positive bacteria and drug-resistant fungi. The minimum inhibitory concentration (MIC) values for various derivatives were evaluated using the broth microdilution technique.
| Compound | MIC against S. aureus (µg/mL) | MIC against C. difficile (µg/mL) |
|---|---|---|
| 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | 32 | 64 |
| 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | 16 | 32 |
These results indicate that modifications in the phenyl ring enhance the antimicrobial efficacy of the compounds derived from the oxopyrrolidine structure .
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro assays. In studies involving A549 human lung adenocarcinoma cells, certain derivatives exhibited structure-dependent cytotoxicity .
Case Study: A549 Cell Line
In an experiment where A549 cells were treated with different concentrations of related compounds, it was found that:
| Compound | Cell Viability (%) | Significance (p-value) |
|---|---|---|
| Control (untreated) | 100% | - |
| 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | 63.4% | <0.05 |
| 1-(3,5-dichloro substitution) | 21.2% | <0.001 |
The presence of substituents such as dichloro groups significantly enhanced the anticancer activity compared to the base compound . These findings suggest that further structural modifications could lead to more potent anticancer agents.
The mechanism by which these compounds exert their biological effects is still under investigation. Preliminary data suggest that they may induce apoptosis in cancer cells and disrupt bacterial cell wall synthesis in microbial pathogens. The presence of the carboxylic acid group appears to play a crucial role in both activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
